molecular formula C15H20BrN5O B7049764 3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole

3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole

Cat. No.: B7049764
M. Wt: 366.26 g/mol
InChI Key: DSNHVIXAKKQUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole is a heterocyclic compound that features a combination of a piperazine ring, a bromopyridine moiety, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole typically involves multiple steps. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with piperazine to form an intermediate, which is then reacted with a suitable oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Properties

IUPAC Name

3-[[4-(5-bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN5O/c1-2-3-15-18-13(19-22-15)11-20-6-8-21(9-7-20)14-5-4-12(16)10-17-14/h4-5,10H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNHVIXAKKQUCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)CN2CCN(CC2)C3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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